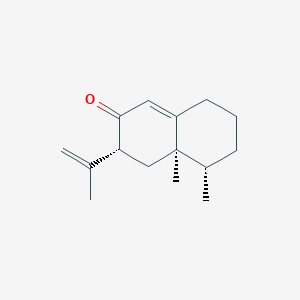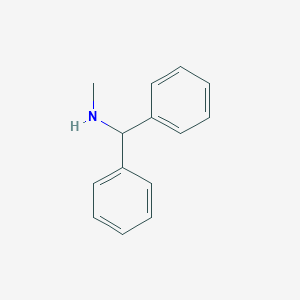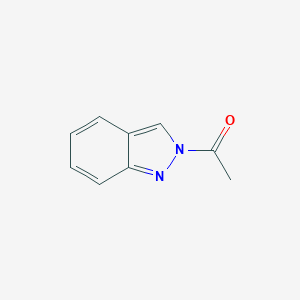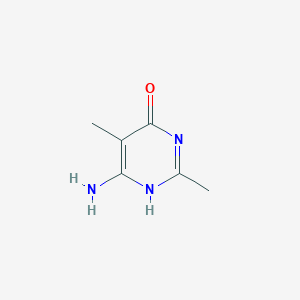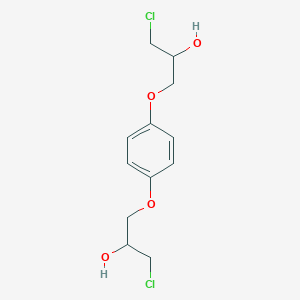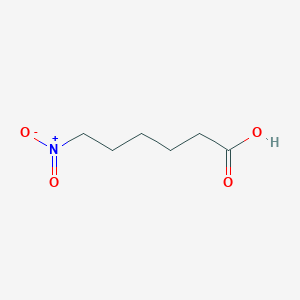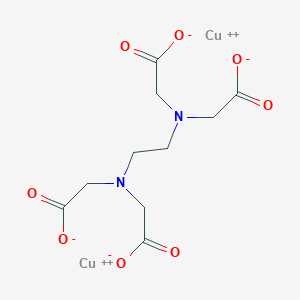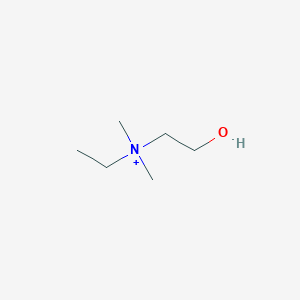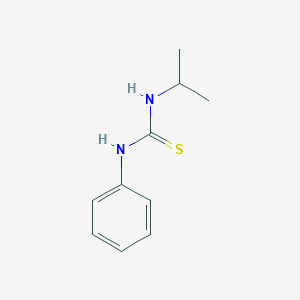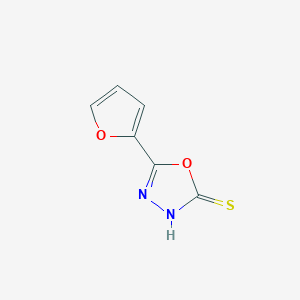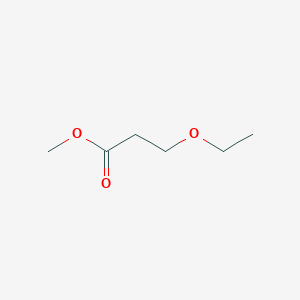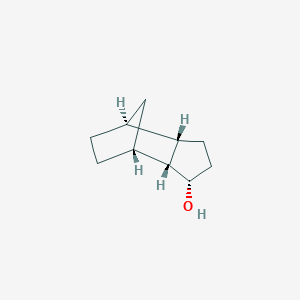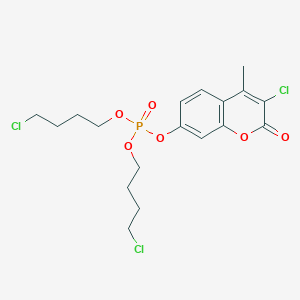
Titanium monosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium monosulfide (TiS) is a binary compound of titanium and sulfur. It is a black solid with a metallic luster and has a hexagonal crystal structure. TiS has gained significant attention in recent years due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of Titanium monosulfide is not fully understood. However, it is believed that Titanium monosulfide can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. Titanium monosulfide has also been shown to generate reactive oxygen species (ROS), which can induce oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
Titanium monosulfide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Titanium monosulfide can inhibit the growth of bacteria and cancer cells. Titanium monosulfide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, Titanium monosulfide has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Titanium monosulfide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Titanium monosulfide is also relatively inexpensive compared to other materials. However, Titanium monosulfide has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. Titanium monosulfide is also sensitive to air and moisture, which can lead to degradation over time.
Orientations Futures
There are several future directions for Titanium monosulfide research. In materials science, Titanium monosulfide can be further studied as a catalyst for the synthesis of other materials. In energy storage, Titanium monosulfide can be optimized as an electrode material for high-performance batteries. In biomedical science, Titanium monosulfide can be further studied as an antibacterial agent and a drug carrier. Titanium monosulfide can also be studied for its potential applications in environmental science, such as wastewater treatment and air pollution control.
Conclusion:
In conclusion, Titanium monosulfide is a promising material with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Titanium monosulfide and to optimize its applications.
Méthodes De Synthèse
There are several methods to synthesize Titanium monosulfide, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Among them, solid-state reaction is the most common method. In this method, titanium and sulfur are mixed in a stoichiometric ratio and heated in a furnace under an inert atmosphere. The obtained product is then washed with solvents to remove impurities.
Applications De Recherche Scientifique
Titanium monosulfide has been widely studied for its potential applications in various scientific fields. In materials science, Titanium monosulfide has been used as a catalyst for the synthesis of carbon nanotubes and graphene. In energy storage, Titanium monosulfide has been studied as an electrode material for lithium-ion batteries. In biomedical science, Titanium monosulfide has shown potential as an antibacterial agent and a drug carrier.
Propriétés
Numéro CAS |
12039-07-5 |
|---|---|
Nom du produit |
Titanium monosulfide |
Formule moléculaire |
S2Ti |
Poids moléculaire |
112 g/mol |
Nom IUPAC |
titanium(4+);disulfide |
InChI |
InChI=1S/2S.Ti/q2*-2;+4 |
Clé InChI |
OCDVSJMWGCXRKO-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ti+4] |
SMILES canonique |
[S-2].[S-2].[Ti+4] |
Synonymes |
titanium monosulfide titanium sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



